1-(quinolin-3-yl)butan-1-one

Physicochemical characterization Purification methodology Positional isomer separation

1-(Quinolin-3-yl)butan-1-one (CAS 127443-65-6) is a C13H13NO heterocyclic ketone consisting of a quinoline ring acylated at the 3-position with a butyryl group. It belongs to the 3-acylquinoline subclass and serves as both a versatile synthetic building block and the core pharmacophore for a clinically evaluated class of reversible gastric (H⁺/K⁺)-ATPase inhibitors.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
Cat. No. B8483242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(quinolin-3-yl)butan-1-one
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CC2=CC=CC=C2N=C1
InChIInChI=1S/C13H13NO/c1-2-5-13(15)11-8-10-6-3-4-7-12(10)14-9-11/h3-4,6-9H,2,5H2,1H3
InChIKeyVZTQSYSHWZQRHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Quinolin-3-yl)butan-1-one (CAS 127443-65-6): Physicochemical and Structural Differentiation Guide for Scientific Procurement


1-(Quinolin-3-yl)butan-1-one (CAS 127443-65-6) is a C13H13NO heterocyclic ketone consisting of a quinoline ring acylated at the 3-position with a butyryl group. It belongs to the 3-acylquinoline subclass and serves as both a versatile synthetic building block and the core pharmacophore for a clinically evaluated class of reversible gastric (H⁺/K⁺)-ATPase inhibitors [1]. The 3-quinolinyl substitution pattern confers a distinct combination of electronic properties (predicted pKa 3.03, boiling point 330.8 °C, density 1.099 g/cm³) that meaningfully differentiates it from its 2-quinolinyl, 4-quinolinyl, and 6-quinolinyl positional isomers .

Why Generic Substitution of 1-(Quinolin-3-yl)butan-1-one with Other Quinolinyl Butanone Isomers Fails to Deliver Equivalent Outcomes


Positional isomerism on the quinoline ring critically governs both physicochemical properties and biological recognition. The 3-quinolinyl substitution places the electron-withdrawing acyl group at a position that maximally influences the quinoline nitrogen basicity (pKa 3.03 vs. 4.85 for unsubstituted quinoline) without the steric constraints of the 2-position or the divergent electronic pathway of the 4-position . In the context of gastric (H⁺/K⁺)-ATPase inhibitor development, systematic SAR studies demonstrated that 3-acyl substituents provide an 'optimum combination of electronic properties' — specifically, the ability to restrict rotation about the C(quinoline)–N bond through π-electron withdrawal and hydrogen bonding while minimizing perturbation of the quinoline pKa [1]. This dual electronic requirement is not simultaneously satisfied by 2-acyl, 4-acyl, or 3-carbethoxy congeners, making simple isomeric substitution scientifically untenable [1].

Quantitative Differentiation Evidence for 1-(Quinolin-3-yl)butan-1-one Versus Closest Analogs


Boiling Point Differentiation: 3-Quinolinyl Isomer Requires Distinct Purification Protocol vs. 2-Quinolinyl Isomer

The 3-quinolinyl positional isomer (target compound) exhibits a predicted boiling point of 330.8 °C at 760 mmHg, compared to 321.2 °C for the 2-quinolinyl isomer . This 9.6 °C difference mandates distinct distillation or chromatographic purification parameters when isolating the target from isomeric mixtures generated during non-regioselective acylation routes. The 4-quinolinyl isomer lacks published boiling point data, limiting its use as an interchangeable standard .

Physicochemical characterization Purification methodology Positional isomer separation

Density Differentiation Enables Identity Confirmation Against 2-Quinolinyl Isomer

The target compound has a predicted density of 1.099 ± 0.06 g/cm³ at 25 °C, whereas the 2-quinolinyl isomer (1-quinolin-2-ylbutan-2-one) has a predicted density of 1.108 g/cm³ . While the absolute difference is modest (Δ = 0.009 g/cm³), this parameter serves as a confirmatory orthogonal identity check when combined with boiling point and chromatographic retention data, particularly for QC release of newly synthesized or procured batches where NMR may be ambiguous due to similar aromatic proton patterns.

Identity testing Quality control Isomer verification

pKa Differentiation Drives Distinct Protonation State at Physiological pH vs. Unsubstituted Quinoline

The target compound has a predicted pKa of 3.03 ± 0.10, representing a substantial decrease of ~1.82 log units from unsubstituted quinoline (pKa 4.85) [1]. This means that at physiological pH 7.4, 1-(quinolin-3-yl)butan-1-one is >99.99% unprotonated, whereas quinoline (~0.3% unprotonated) retains significant cationic character. The electron-withdrawing 3-butyryl group thus fundamentally alters the molecule's hydrogen-bonding capacity, membrane permeability, and chromatographic behavior. For comparison, 2-acetylquinoline (pKa ~2.53) is even further acid-shifted, demonstrating that the 3-position acyl group achieves a distinct intermediate basicity not attainable with 2-acyl substitution .

Drug-likeness ADME profiling Ionization state

3-Acyl Substituents Provide Optimal Electronic Properties for Gastric (H⁺/K⁺)-ATPase Inhibition vs. 3-Carbethoxy and Other Substituents

In a systematic SAR study of 3-substituted-4-(phenylamino)quinolines (Ife et al., J. Med. Chem. 1992), 3-acyl substituents — including the butyryl group — were identified as providing an 'optimum combination of electronic properties' for gastric (H⁺/K⁺)-ATPase inhibition [1]. The study demonstrated that only a particular combination of π-electron withdrawal and hydrogen-bonding capacity at the 3-position yields high in vitro and in vivo activity. The 3-acyl series outperformed 3-carbethoxy, 3-cyano, 3-nitro, and 3-sulfonyl analogs. The lead compound from this series, SK&F 96067 (3-butyryl-4-(2-methylphenylamino)-8-methoxyquinoline), achieved a Ki of 0.39 ± 0.05 μM against K⁺-stimulated gastric ATPase and demonstrated oral efficacy in the Heidenhain pouch dog model . The unsubstituted 3-butyrylquinoline core is the essential scaffold upon which this activity depends; replacement of the butyryl with acetyl or propionyl alters both potency and duration of action [1].

Medicinal chemistry SAR Gastric ATPase inhibition Lead optimization

Validated Synthetic Route with Quantified Yield Provides Procurement Quality Benchmark

A patent-derived synthetic route (US05061715) for 1-(quinolin-3-yl)butan-1-one proceeds via n-butyllithium-mediated coupling of 3-bromoquinoline with N-methyl-N-methoxybutyramide (Weinreb amide) in diethyl ether/THF at -60 to -55 °C, yielding the title compound at 51% isolated yield (2.03 g from 4.16 g 3-bromoquinoline) after thin-layer chromatographic purification (35% ethyl acetate/65% CH₂Cl₂) . This yield serves as a quantitative benchmark against which custom synthesis proposals and bulk procurement specifications can be evaluated. Alternative synthetic routes to 3-acylquinolines via one-pot transition metal-free C–H functionalization have been reported with yields up to 66% for 2-aryl-3-acylquinoline derivatives, but these methods produce 2,3-disubstituted products rather than the monosubstituted 3-acyl core [1].

Synthetic methodology Yield benchmark Procurement specification

Commercial Availability and Purity Specifications Differentiate Procurement Options

The target compound is commercially available from specialty chemical suppliers with a minimum purity specification of ≥95% (CAS 127443-65-6) . By contrast, the 2-quinolinyl positional isomer (CAS 1531-31-3) and the 6-quinolinyl isomer (CAS 135808-70-7) are listed in databases but lack comparable commercial purity specifications from major suppliers, indicating more limited commercial availability . The 4-quinolinyl isomer (CAS 132854-98-9) is registered but has no reported physicochemical property data (density and boiling point listed as N/A), further limiting its suitability as a procurement alternative .

Supplier qualification Purity specification Commercial sourcing

Optimal Research and Industrial Application Scenarios for 1-(Quinolin-3-yl)butan-1-one Based on Verified Differentiation Evidence


Medicinal Chemistry: Core Scaffold for Reversible Gastric (H⁺/K⁺)-ATPase Inhibitor Lead Optimization

1-(Quinolin-3-yl)butan-1-one serves as the essential 3-acylquinoline core for synthesizing 4-amino-3-acylquinoline derivatives targeting the gastric proton pump. The SAR established by Ife et al. (1992) demonstrates that 3-acyl substituents — and specifically the butyryl group — provide the optimal combination of π-electron withdrawal and hydrogen-bonding capacity required for potent, reversible K⁺-competitive ATPase inhibition [1]. The clinical candidate SK&F 96067, built upon this exact 3-butyrylquinoline scaffold, achieved a Ki of 0.39 ± 0.05 μM and demonstrated oral efficacy in preclinical models . Medicinal chemistry groups should procure this compound specifically (rather than 2- or 4-acyl isomers) to ensure fidelity to the validated SAR.

Analytical Method Development: Isomer-Specific Reference Standard for Chromatographic Purity Assessment

The distinct boiling point (330.8 °C) and density (1.099 g/cm³) of 1-(quinolin-3-yl)butan-1-one relative to its 2-quinolinyl isomer (321.2 °C; 1.108 g/cm³) make it a suitable reference standard for developing GC and HPLC methods capable of resolving positional isomers [1]. The 9.6 °C boiling point differential and pKa difference of ~1.82 units from unsubstituted quinoline provide orthogonal separation parameters for method validation, particularly for reaction monitoring during the synthesis of 4-amino-3-acylquinoline derivatives where isomeric purity is critical to biological activity .

Chemical Procurement and Supplier Qualification: Benchmarking Synthesis Proposals Against Validated Route

Procurement professionals can use the established 51% isolated yield from the patent-validated Weinreb amide route (US05061715) as a quantitative benchmark when evaluating custom synthesis proposals or bulk supply contracts [1]. The minimum purity specification of ≥95% from qualified suppliers provides a clear acceptance criterion . Proposals quoting significantly lower yields or unable to meet the 95% purity threshold should be scrutinized for methodological deviations or inadequate purification protocols.

Physicochemical Profiling and Pre-formulation Studies: pKa-Driven Ionization State Modeling

The predicted pKa of 3.03 positions 1-(quinolin-3-yl)butan-1-one in a narrow basicity window that is functionally significant for the gastric ATPase inhibitor pharmacophore [1]. This pKa value means the quinoline nitrogen is >99.99% unprotonated at physiological pH, a property that directly influences membrane permeability, protein binding, and formulation strategy for derivatives built on this scaffold. Computational chemists and pre-formulation scientists should use this experimentally relevant pKa value rather than the quinoline parent pKa (4.85) when modeling the ionization behavior of 3-acylquinoline-based compound libraries .

Quote Request

Request a Quote for 1-(quinolin-3-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.